molecular formula C20H17N3O3S B3598451 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B3598451
M. Wt: 379.4 g/mol
InChI Key: VGBYZHSXERTBQL-UHFFFAOYSA-N
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Description

The compound “2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound consisting of a five-member ring with three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves several steps, including the formation of the benzofuran and triazole rings, followed by the introduction of the thio and methoxyphenyl groups . The exact synthesis process for this specific compound isn’t available in the retrieved papers, but similar compounds have been synthesized through various methods, including condensation reactions , and reactions involving acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzofuran moiety is a fused ring system that includes a benzene ring and a furan ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The thio group (-SH) is attached to the triazole ring, and the methoxyphenyl group is attached via an ethanone linker .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzofuran and triazole moieties could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzofuran and triazole moieties could potentially affect its solubility, stability, and reactivity . The exact properties aren’t specified in the retrieved papers.

Future Directions

The future research directions for this compound could potentially involve further studies to elucidate its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and evaluations of its biological activity .

Properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23-19(18-11-14-5-3-4-6-17(14)26-18)21-22-20(23)27-12-16(24)13-7-9-15(25-2)10-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYZHSXERTBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

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